molecular formula C19H22BrN2O3P B11101961 diethyl {[(4-bromophenyl)amino](1H-indol-3-yl)methyl}phosphonate

diethyl {[(4-bromophenyl)amino](1H-indol-3-yl)methyl}phosphonate

Cat. No.: B11101961
M. Wt: 437.3 g/mol
InChI Key: METXACFDJKABQA-UHFFFAOYSA-N
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Description

Diethyl {(4-bromophenyl)aminomethyl}phosphonate is a complex organic compound that features a unique combination of indole and phosphonate groups. The indole moiety is a significant heterocyclic system found in many natural products and drugs, known for its biological activity . The phosphonate group adds further chemical versatility, making this compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl {(4-bromophenyl)aminomethyl}phosphonate typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to form the indole structure . The bromophenyl and phosphonate groups are then introduced through subsequent reactions involving appropriate bromination and phosphonation reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl {(4-bromophenyl)aminomethyl}phosphonate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the bromophenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-diones, while substitution of the bromine atom can yield a variety of substituted phenyl derivatives.

Scientific Research Applications

Diethyl {(4-bromophenyl)aminomethyl}phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl {(4-bromophenyl)aminomethyl}phosphonate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, influencing biological processes. The phosphonate group can also interact with metal ions and other biomolecules, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl {(4-bromophenyl)aminomethyl}phosphonate is unique due to its combination of indole, bromophenyl, and phosphonate groups. This unique structure imparts a range of chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H22BrN2O3P

Molecular Weight

437.3 g/mol

IUPAC Name

4-bromo-N-[diethoxyphosphoryl(1H-indol-3-yl)methyl]aniline

InChI

InChI=1S/C19H22BrN2O3P/c1-3-24-26(23,25-4-2)19(22-15-11-9-14(20)10-12-15)17-13-21-18-8-6-5-7-16(17)18/h5-13,19,21-22H,3-4H2,1-2H3

InChI Key

METXACFDJKABQA-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=CNC2=CC=CC=C21)NC3=CC=C(C=C3)Br)OCC

Origin of Product

United States

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